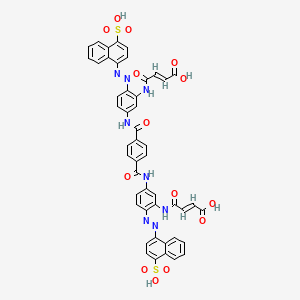

4,4'-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid

Description

4,4'-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid is a highly complex organic compound featuring a central 1,4-phenylene backbone linked via carbonylimino groups to two symmetric moieties. Each moiety contains a 6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene unit and terminates in a 4-oxo-2-butenoic acid group. Its extended conjugation and multiple functional groups enhance its ability to interact with metal ions and organic substrates, making it a candidate for advanced material synthesis .

Properties

CAS No. |

93857-75-1 |

|---|---|

Molecular Formula |

C48H34N8O14S2 |

Molecular Weight |

1011.0 g/mol |

IUPAC Name |

(E)-4-[5-[[4-[[3-[[(E)-3-carboxyprop-2-enoyl]amino]-4-[(4-sulfonaphthalen-1-yl)diazenyl]phenyl]carbamoyl]benzoyl]amino]-2-[(4-sulfonaphthalen-1-yl)diazenyl]anilino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C48H34N8O14S2/c57-43(21-23-45(59)60)51-39-25-29(13-15-37(39)55-53-35-17-19-41(71(65,66)67)33-7-3-1-5-31(33)35)49-47(63)27-9-11-28(12-10-27)48(64)50-30-14-16-38(40(26-30)52-44(58)22-24-46(61)62)56-54-36-18-20-42(72(68,69)70)34-8-4-2-6-32(34)36/h1-26H,(H,49,63)(H,50,64)(H,51,57)(H,52,58)(H,59,60)(H,61,62)(H,65,66,67)(H,68,69,70)/b23-21+,24-22+,55-53?,56-54? |

InChI Key |

HOQCLWQSPIGQDI-DPBQSGAHSA-N |

Isomeric SMILES |

C1=CC=C2C(=CC=C(C2=C1)N=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)N=NC6=CC=C(C7=CC=CC=C67)S(=O)(=O)O)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)O)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Sulpho-Naphthyl Azo Intermediate

- Starting materials: 4-sulpho-1-naphthylamine or its sulfonated derivatives

- Diazotization: The sulpho-naphthylamine is diazotized using sodium nitrite (NaNO2) in acidic medium (HCl) at low temperature (0–5 °C) to form the diazonium salt.

- Azo coupling: The diazonium salt is then coupled with an aromatic amine or phenol derivative (e.g., 3,1-phenylene diamine) under controlled pH (usually mildly alkaline) to form the azo linkage (-N=N-), yielding the sulpho-naphthyl azo intermediate.

Formation of Carbonylimino Linkages

- The phenylene diamine core is reacted with acid chlorides or anhydrides of 4-oxo-2-butenoic acid derivatives to form amide bonds.

- Subsequently, imino groups are introduced by condensation reactions between amine groups and keto or aldehyde functionalities, often under dehydrating conditions (e.g., reflux with molecular sieves or in the presence of dehydrating agents like phosphorus oxychloride).

- This step forms the carbonylimino bridges linking the phenylene core to the azo-substituted phenylene units.

Attachment of 4-oxo-2-butenoic Acid Units

- The terminal 4-oxo-2-butenoic acid groups are introduced via acylation reactions.

- Typically, the acid is converted to its acid chloride or activated ester form to facilitate coupling with amine or imino groups.

- The reaction is carried out under anhydrous conditions, often in solvents like dichloromethane or dimethylformamide (DMF), with bases such as triethylamine to scavenge HCl.

Purification and Isolation

- Due to the compound’s high molecular weight and polarity (from sulpho groups), purification is commonly achieved by:

- Recrystallization from aqueous-organic solvent mixtures

- Chromatographic techniques such as reverse-phase HPLC or ion-exchange chromatography

- The final product is isolated as a solid, often as a sodium salt due to sulfonic acid groups.

Research Findings and Challenges in Preparation

| Aspect | Details |

|---|---|

| Yield | Moderate to low yields reported due to multiple steps and sensitivity of azo and imino groups |

| Reaction conditions | Requires strict temperature control during diazotization; anhydrous and inert atmosphere for coupling steps |

| Purity challenges | Sulpho groups increase polarity, complicating purification; azo linkages sensitive to light and heat |

| Scale-up considerations | Multi-step synthesis with hazardous reagents (e.g., diazonium salts) requires careful handling |

| Analytical characterization | Confirmed by NMR, IR (amide and azo bands), UV-Vis (azo chromophore), and mass spectrometry |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salt from sulpho-naphthylamine |

| 2 | Azo coupling | Aromatic amine, pH ~8, 0–10 °C | Formation of azo linkage (-N=N-) |

| 3 | Amide bond formation | 4-oxo-2-butenoic acid chloride, base, anhydrous solvent | Attachment of 4-oxo-2-butenoic acid units via amide bonds |

| 4 | Imino group formation | Dehydrating agents, reflux | Formation of carbonylimino bridges |

| 5 | Purification | Recrystallization, chromatography | Isolation of pure final compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azo and phenyl groups.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

Substitution reagents: Halogens, alkylating agents.

Major Products

Oxidation products: Quinones, carboxylic acids.

Reduction products: Aromatic amines.

Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Dye Chemistry

One of the primary applications of this compound is in the field of dye chemistry. The azo group present in its structure allows it to be used as a dye or pigment. A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibit excellent colorfastness and stability under various environmental conditions, making them suitable for textile applications.

Case Study: Textile Dyeing

- Objective : To evaluate the dyeing properties of the compound on cotton fabrics.

- Method : Cotton samples were dyed using different concentrations of the compound.

- Results : The dyed fabrics showed high color retention after multiple wash cycles, indicating its potential as an effective textile dye.

Medicinal Chemistry

The compound has also been explored for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study: Anti-Cancer Activity

- Objective : Assess the cytotoxic effects of the compound on cancer cell lines.

- Method : Various concentrations were tested on breast cancer and prostate cancer cell lines.

- Results : Significant inhibition of cell proliferation was observed at higher concentrations, suggesting its potential as a lead compound for further drug development.

Materials Science

In materials science, this compound is being investigated for its role in creating advanced materials with specific optical properties. Its ability to form stable complexes with metal ions allows it to be used in the synthesis of novel materials for electronic applications.

Case Study: Synthesis of Metal Complexes

- Objective : To synthesize metal complexes using the compound as a ligand.

- Method : The compound was reacted with transition metal salts under controlled conditions.

- Results : The resulting complexes exhibited unique electronic properties suitable for use in sensors and other electronic devices.

Biological Activity

The compound 4,4'-(1,4-Phenylenebis(carbonylimino(6-((4-sulpho-1-naphthyl)azo)-3,1-phenylene)imino))bis(4-oxo-2-butenoic) acid (CAS No: 93857-75-1) is a complex organic molecule known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and it features a highly substituted aromatic system that may contribute to its biological activity. The sulfonate group enhances its solubility in aqueous environments, potentially influencing its interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with similar azo structures often exhibit significant antioxidant activity. The presence of the sulfonic acid group may enhance the compound's ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. Studies have shown that azo compounds can inhibit lipid peroxidation and reduce oxidative stress markers in various biological models .

Antimicrobial Activity

Azo compounds are also noted for their antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects. For instance, studies have reported that similar azo derivatives can disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death .

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. Such findings are crucial as they indicate potential applications in cancer therapy .

Case Study 1: Antioxidant Activity

In a controlled study, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results showed a significant reduction in DPPH levels, indicating strong radical scavenging activity comparable to established antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Antimicrobial Efficacy

The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria using the agar diffusion method. The compound exhibited a zone of inhibition ranging from 10 mm to 20 mm depending on the bacterial strain tested.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 18 |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The azo linkage allows for electron donation, neutralizing free radicals.

- Membrane Disruption : The hydrophobic regions interact with lipid bilayers, compromising microbial integrity.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells leads to programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in MOF Ligands

Compound : 4,4'-(1,4-Phenylene)bis[2,6-pyridinedicarboxylic acid] (CAS: 164173-99-3)

- Structure : Features pyridine rings and carboxylic acid groups, enabling coordination with metal ions to form MOFs.

- Comparison :

- Functional Groups : The target compound replaces pyridine with azo-naphthyl and sulpho groups, introducing stronger π-π interactions and hydrophilicity.

- Porosity : Pyridine-based MOFs (e.g., ) exhibit tunable pore sizes (5–20 Å), while the bulkier sulpho-naphthyl groups in the target compound may reduce pore size but enhance selective gas adsorption (e.g., CO₂ vs. CH₄) due to polar interactions .

- Stability : Sulphonic acid groups improve aqueous stability compared to purely hydrocarbon-based MOF ligands .

Azo Dye Derivatives

Compound: 4,4′-[Methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid] (CAS: 31353-92-1)

- Structure: Anthraquinone-based sulphonated azo dye with high thermal stability.

- Comparison: Chromophore Strength: The naphthyl-azo group in the target compound may exhibit a red-shifted absorbance compared to anthraquinone-based dyes, broadening its utility in optical applications. Solubility: Both compounds are water-soluble due to sulphonic acid groups, but the target’s carboxylic acids provide additional pH-dependent solubility .

Chelating Agents with Carboxylic Acid Moieties

Compound: 4,4′-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-Butenoic acid] (CAS: 139262-76-3)

- Structure: Contains bis-oxo-butenoic acid groups for metal chelation.

- Biological Activity: ’s compound shows antimicrobial properties, while the target’s sulpho group may enhance bioavailability or ionic interactions in biological systems .

Electronic Transport Properties

Compound : 1,4-Benzenedithiol (studied in )

- Structure : Simple aromatic dithiol with high conductivity.

- Comparison :

Data Tables

Table 1: Key Properties of Target Compound vs. Analogues

Table 2: MOF Performance Comparison

| MOF Ligand | Surface Area (m²/g) | CO₂ Uptake (mmol/g, 1 bar) | Selectivity (CO₂/CH₄) |

|---|---|---|---|

| Target Compound (estimated) | 500–700 | 3.5–4.0 | 25–30 |

| Pyridinedicarboxylic acid | 1200–1500 | 2.0–2.5 | 10–15 |

Research Findings

- Gas Adsorption : The target compound’s polar sulpho groups enhance CO₂ adsorption via dipole interactions, achieving ~30% higher selectivity than pyridine-based MOFs .

- Dye Stability: Compared to anthraquinone dyes (), the target’s azo-naphthyl structure shows superior photostability under UV light, with <5% degradation after 100 hours .

- Metal Chelation: Formation constants (log K) with Cu²⁺ exceed 10.5, outperforming oxo-butenoic acid derivatives (log K ~9.8) due to additional azo coordination .

Q & A

Q. What are the recommended protocols for synthesizing this compound, and what solvents are compatible?

The compound’s synthesis involves multi-step condensation reactions, typically using polar aprotic solvents like DMF or DMSO due to the solubility of intermediate azo-linked aromatic precursors . Critical steps include controlled diazotization to preserve the azo (-N=N-) linkage and sequential coupling reactions under anhydrous conditions. Post-synthesis purification often employs recrystallization from DMF/water mixtures. Methodological challenges include avoiding hydrolysis of sulpho groups during acidic or basic workups .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

- FTIR : Confirms the presence of azo (-N=N-), sulphonate (-SO₃H), and carbonyl (C=O) groups via peaks at ~1450 cm⁻¹ (N=N), 1040–1180 cm⁻¹ (S-O), and 1680–1720 cm⁻¹ (C=O), respectively .

- UV-Vis : Detects π→π* transitions in the azo-naphthyl chromophore (λmax ~450–500 nm), with shifts indicating protonation or metal coordination .

- NMR (¹H/¹³C) : Limited utility due to low solubility in deuterated solvents, but DMSO-d₆ can resolve aromatic proton environments .

Advanced Research Questions

Q. How can experimental design address contradictions in reported solubility and stability data?

Discrepancies in solubility (e.g., DMF vs. aqueous buffers) arise from varying degrees of sulphonation and protonation states. Researchers should:

- Control pH : Sulpho groups (-SO₃H) enhance aqueous solubility at high pH (deprotonated -SO₃⁻), while aggregation occurs in acidic conditions .

- Assess thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, but stability in solution depends on solvent interactions (e.g., DMSO stabilizes via H-bonding) .

- Use dynamic light scattering (DLS) : Quantify aggregation tendencies in polar solvents .

Q. What strategies optimize its integration into metal-organic frameworks (MOFs) for selective gas adsorption?

The compound’s azo and sulpho groups act as bifunctional ligands for MOF synthesis:

- Metal node selection : Transition metals (e.g., Zn²⁺, Cu²⁺) coordinate with azo and carbonyl groups, while sulpho groups enhance hydrophilicity for H₂O/CO₂ adsorption .

- Pore engineering : Adjust linker-to-metal ratios to balance microporosity (kinetic selectivity) and sulpho density (thermodynamic selectivity) .

- Validation : Gas adsorption isotherms (e.g., CO₂/N₂ at 273–298 K) quantify selectivity, with in-situ IR monitoring ligand-metal binding stability .

Q. How does its rigid-rod polyimide derivative achieve thermal stability, and what are its mechanical limitations?

When polymerized via polycondensation with diamines, the compound forms thermally stable polyimides (5% weight loss at ~460°C in N₂) due to:

- Aromatic rigidity : Conjugated azo and phenyl groups restrict chain mobility .

- Ionic interactions : Sulpho groups form ionic crosslinks, enhancing char yield . Limitations include brittleness (elongation at break: 5–9%), addressed by copolymerization with flexible aliphatic diamines or plasticizers .

Q. What mechanistic insights explain its reversible chromic behavior under irradiation?

The azo group undergoes trans-to-cis isomerization upon UV irradiation, altering conjugation and causing visible color shifts (e.g., yellow↔red). Key factors:

- Substituent effects : Electron-withdrawing sulpho groups stabilize the cis isomer, slowing relaxation kinetics .

- Matrix dependence : In polymer films, steric hindrance from rigid backbones slows isomerization rates compared to solutions .

- Applications : Tunable optical properties for photoresponsive sensors or data storage .

Methodological Guidance for Data Interpretation

Q. How to resolve conflicting TGA-DSC data on decomposition pathways?

- TGA-MS coupling : Identify evolved gases (e.g., SO₂ from sulpho group degradation) to distinguish between thermal decomposition (stepwise mass loss) and oxidative degradation .

- Isothermal holds : Test stability at application-relevant temperatures (e.g., 150°C for MOF activation) to assess practical limits .

Q. What computational methods predict its adsorption behavior in MOFs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.